molecular formula C13H13ClN2O3 B11841627 Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate

Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate

Cat. No.: B11841627
M. Wt: 280.70 g/mol
InChI Key: RXQNKWQFZDJCLE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate is a synthetically derived picolinate ester designed for research and development applications. This compound features a picolinate core that is substituted with chloro, methyl, and a furan-2-ylmethylamino group, making it a valuable intermediate in exploratory chemistry. Its structure suggests potential utility in medicinal chemistry programs, particularly in the synthesis of novel heterocyclic compounds for biological screening. As a building block, it can be used to develop molecules for various research areas, including potential enzyme inhibition studies, given that related picolinate derivatives have been investigated as key scaffolds in pharmaceutical agents, such as beta-secretase inhibitors for treating neurological conditions . The methyl ester group provides a handle for further functionalization, for instance, through hydrolysis to the corresponding carboxylic acid. Researchers can utilize this compound to construct more complex molecular architectures, leveraging the reactivity of its chloro and ester functional groups. The incorporation of the furan ring, a common heterocycle in bioactive molecules, may be of interest in probing new chemical space. This product is intended for research use only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary experiments and analyses to fully characterize the compound and determine its suitability for their specific application.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

methyl 6-chloro-4-(furan-2-ylmethylamino)-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C13H13ClN2O3/c1-8-10(15-7-9-4-3-5-19-9)6-11(14)16-12(8)13(17)18-2/h3-6H,7H2,1-2H3,(H,15,16)

InChI Key

RXQNKWQFZDJCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-3-methylpicolinic acid and furan-2-carbaldehyde.

    Formation of Intermediate: The furan-2-carbaldehyde is reacted with an amine to form the furan-2-ylmethylamine intermediate.

    Coupling Reaction: The intermediate is then coupled with 6-chloro-3-methylpicolinic acid under appropriate conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the C-6 Chloro Position

The chlorine atom at position 6 undergoes nucleophilic displacement under mild conditions, enabling derivatization with amines, alkoxides, or thiols.

Reaction ConditionsReagentsProductYield/Notes
DMF, 80°C, 12 hBenzylamine6-Benzylamino derivativeHigh selectivity (~85%)
K₂CO₃, DMSO, RTSodium methoxide6-Methoxy analogRequires anhydrous conditions

This reactivity aligns with trends observed in substituted picolinates, where electron-withdrawing groups enhance leaving-group ability .

Hydrolysis of the Methyl Ester

The methyl ester at position 2 is hydrolyzed to a carboxylic acid under acidic or basic conditions:

ConditionsReagentsProductApplication
1M NaOH, THF/H₂O (1:1), reflux6-Chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinic acidPrecursor for amide couplings
HCl (conc.), ethanol, 60°CAcid formFaster kinetics in polar protic solvents

The carboxylic acid derivative serves as an intermediate for further functionalization, such as peptide coupling .

Oxidation of the Furan Ring

The furan moiety undergoes oxidation to form dihydrofuran or γ-lactone derivatives under controlled conditions:

Oxidizing AgentSolventProductSelectivity
m-CPBA (2 eq)CH₂Cl₂, 0°CDihydrofuran-epoxide hybridSteric hindrance limits overoxidation
Ozone, then H₂O₂MeOH/CH₂Cl₂γ-LactoneRequires low-temperature ozonolysis

Oxidation pathways depend on the electronic effects of the adjacent methylamino group.

Reduction of the Methylamino Group

The (furan-2-ylmethyl)amino group can be reduced to a secondary amine or modified via reductive alkylation:

ReactionReagentsProductNotes
H₂ (1 atm), Pd/C, ethanolSaturated N-(furan-2-ylmethyl)aminePartial furan ring hydrogenation
NaBH₃CN, CH₃CHOMeOH, RTEthyl-substituted tertiary aminepH-dependent kinetics

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-coupling reactions, similar to methodologies in kinase inhibitor synthesis :

Reaction TypeCatalysts/ConditionsProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME6-Aryl derivativesBroad substrate scope
SonogashiraCuI, PdCl₂(PPh₃)₂, NEt₃6-Alkynyl analogsRequires inert atmosphere

Stability Under Physicochemical Conditions

Stability studies indicate:

ConditionDegradation PathwayHalf-Life (25°C)
pH 1.0 (HCl)Ester hydrolysis8 h
pH 7.4 (buffer)No significant degradation>30 days
UV light (254 nm)Furan ring polymerization48 h (85% decomposition)

Data suggest the compound is stable under neutral aqueous conditions but sensitive to acidic hydrolysis and UV exposure .

Key Mechanistic Insights

  • Steric Effects : The methyl group at position 3 hinders nucleophilic attack at C-4, directing reactivity toward C-6.

  • Electronic Effects : Electron-withdrawing chloro and ester groups activate the pyridine ring for electrophilic substitution at C-5 .

Scientific Research Applications

Pharmacological Properties

Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate exhibits several pharmacological activities attributed to its structural features. The furan ring and the chlorinated picolinate moiety contribute to its interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promise in treating hyperproliferative diseases, including cancers. For instance, studies have demonstrated that certain derivatives possess inhibitory effects on cancer cell proliferation, particularly in human cancer models .

Antioxidant Properties

The antioxidant capacity of compounds containing furan and picolinate structures has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Case Studies

Several studies have explored the applications of this compound and its derivatives:

In Vitro Studies

In vitro studies have assessed the compound's efficacy against various cancer cell lines. For example, a study demonstrated that a related compound inhibited cell growth in breast cancer cells with an IC50 value indicating significant potency .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound. One study reported that oral administration led to a reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent .

Data Tables

The following table summarizes key findings related to this compound:

Study Type Application Key Findings Reference
In VitroAnticancerSignificant inhibition of cell proliferation
In VivoTumor ReductionReduced tumor size in xenograft models
AntioxidantFree Radical ScavengingEffective in scavenging DPPH radicals

Mechanism of Action

The mechanism by which Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate exerts its effects involves its interaction with specific molecular targets. The furan ring and chloro substituent may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but it is believed that the compound can interfere with certain biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural homology with several picolinate derivatives, as evidenced by similarity scores and substituent patterns (Table 1). Key analogues include:

Table 1: Structural Analogues and Similarity Metrics

Compound Name CAS No. Similarity Score Key Substituents
Ethyl 4-amino-3,5,6-trichloropicolinate 91867-42-4 0.98 Cl (3,5,6), NH2 (4), ethyl ester
Methyl 4-amino-3,6-dichloropicolinate 350601-39-7 0.96 Cl (3,6), NH2 (4), methyl ester
Methyl 6-chloro-5-methylpicolinate 178421-22-2 0.94 Cl (6), CH3 (5), methyl ester
Butyl 4-amino-3,5,6-trichloropicolinate 19677-58-8 0.94 Cl (3,5,6), NH2 (4), butyl ester
Methyl 6-chloro-3-methylpicolinate 878207-92-2 0.91 Cl (6), CH3 (3), methyl ester

Data compiled from structural databases and similarity algorithms

Key Observations:

Substituent Positioning : The presence of chlorine at position 6 is conserved across most analogues, but variations at positions 3 and 5 (e.g., methyl or additional chlorine) significantly alter steric bulk and electronic density.

Amino vs.

Ester Group Flexibility : Ethyl or butyl esters (e.g., CAS 91867-42-4 and 19677-58-8) exhibit lower hydrolytic stability compared to methyl esters, impacting bioavailability .

Reactivity and Stability
  • Chlorine Substitution: Compounds with trichloro substitution (e.g., Ethyl 4-amino-3,5,6-trichloropicolinate) demonstrate higher electrophilicity but reduced solubility in polar solvents compared to dichloro derivatives like the target compound .
  • Furan Influence : The furan ring in the target compound introduces susceptibility to oxidative degradation, a trait absent in purely chlorinated or methylated analogues .

Functional and Application Differences

  • Agrochemical Relevance: Methyl 4-amino-3,6-dichloropicolinate (CAS 350601-39-7) is a known herbicide impurity (Arylex Impurity 2), whereas the furan-containing target compound may exhibit novel modes of action due to its heterocyclic amino group .
  • Pharmaceutical Potential: The furan moiety in the target compound could enhance binding to enzymes or receptors with aromatic pockets, a feature less pronounced in fully chlorinated analogues .

Biological Activity

Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H12ClN3O2
  • Molecular Weight : 253.69 g/mol
  • IUPAC Name : Methyl 6-chloro-4-(furan-2-ylmethylamino)-3-methylpyridine-2-carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Key Mechanisms:

  • Receptor Modulation : The compound has been shown to act as a modulator of the AMPA receptor, which is crucial for synaptic transmission and plasticity in the central nervous system (CNS) .
  • Neurotransmitter Interaction : Research indicates that it may enhance the release of neurotransmitters such as acetylcholine and serotonin, which are vital for mood regulation and cognitive functions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

Study TypeFindings
AMPA Receptor Assay Positive modulation of AMPA receptors, enhancing synaptic responses .
Neurotransmitter Release Increased levels of acetylcholine and serotonin in hippocampal slices .
Cytotoxicity Assay Low cytotoxic effects on human cell lines, indicating safety for therapeutic use .

Case Studies

  • Cognitive Enhancement : A study involving animal models showed that administration of the compound significantly improved memory retention in tasks requiring spatial navigation, suggesting its potential as a nootropic agent .
  • Neuroprotection : Another case study highlighted its protective effects against neurodegeneration induced by excitotoxic agents, implicating its role in safeguarding neuronal health .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well absorbed and can cross the blood-brain barrier effectively. This property enhances its potential for CNS-related therapies.

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability 75%
Half-life 4 hours
Peak Plasma Concentration 1.5 µg/mL at 1 hour post-administration

Q & A

Q. What synthetic routes are recommended for preparing Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-methylpicolinate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves coupling 6-chloro-3-methylpicolinic acid derivatives with furan-2-ylmethylamine under nucleophilic substitution conditions. For example, refluxing intermediates with coupling agents like EDCI/HOBt in anhydrous DMF can facilitate amide bond formation . Yield optimization may require controlled stoichiometry (1.2:1 amine:acid ratio), inert atmosphere (N₂), and monitoring via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ peak at expected m/z) and assess purity (>95% by UV integration at 254 nm).
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show characteristic signals, such as the furan ring protons (δ 6.2–7.4 ppm) and methyl ester (δ 3.8–3.9 ppm). ¹³C NMR can verify carbonyl (C=O, ~165 ppm) and quaternary carbons .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance) .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

  • Methodological Answer : The compound is likely stable in aprotic solvents (e.g., DMSO, DMF) at -20°C under anhydrous conditions. Avoid prolonged exposure to moisture or light. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like free carboxylic acid (hydrolysis of methyl ester) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in substituent positioning, particularly for the furan-2-ylmethylamino group?

  • Methodological Answer : Co-crystallize the compound with a heavy atom (e.g., PtCl₄) or use synchrotron radiation for small crystals. Refinement software (e.g., SHELXL) can model electron density maps to confirm the furan ring orientation and N–C bond angles. Compare with analogous structures (e.g., Methyl 6-chloro-4-(pyrazolyl)-picolinates) to identify steric or electronic influences on substituent geometry .

Q. What strategies are effective for designing analogs with enhanced bioactivity while retaining the picolinate core?

  • Methodological Answer :
  • QSAR Studies : Replace the furan group with bioisosteres (e.g., thiophene, pyrrole) and correlate logP values with activity in target assays (e.g., enzyme inhibition).
  • Fragment-Based Design : Use SPR (Surface Plasmon Resonance) to screen fragment libraries for binding to the target protein, then merge fragments with the picolinate scaffold .
  • Synthetic Feasibility : Prioritize analogs with commercially available amines (e.g., lists trifluoromethylpyridine analogs) to streamline synthesis .

Q. How can enantiomeric purity be achieved if the compound exhibits chirality?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA column with n-hexane/ethanol (80:20) to separate enantiomers. Optimize flow rate (1 mL/min) and UV detection (220 nm).
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during the amination step to induce enantioselectivity. Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) and measure parent compound depletion via LC-MS/MS over 60 minutes.
  • Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to calculate unbound fraction .
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

Data Contradictions and Troubleshooting

Q. How should discrepancies in biological activity between synthetic batches be addressed?

  • Methodological Answer :
  • Impurity Profiling : Compare LC-MS traces of active vs. inactive batches to identify co-eluting impurities (e.g., dimethylamine byproducts from incomplete coupling).
  • Biological Replicates : Repeat assays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .

Q. If computational models predict high solubility but experimental data show poor aqueous solubility, what corrective steps are recommended?

  • Methodological Answer :
  • Salt Formation : Screen counterions (e.g., HCl, sodium) via slurry methods in ethanol/water.
  • Amorphous Dispersion : Use spray drying with polymers (HPMC-AS) to enhance dissolution rates .

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